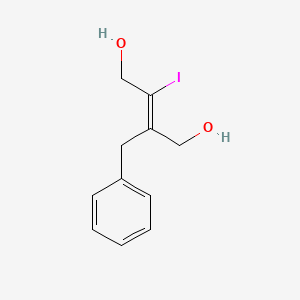
(2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol: is an organic compound characterized by the presence of a benzyl group, an iodine atom, and two hydroxyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a halogenation reaction where a precursor such as (2Z)-2-benzylbut-2-ene-1,4-diol is treated with iodine in the presence of a catalyst to introduce the iodine atom at the desired position . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of (2Z)-2-benzylbut-2-ene-1,4-diol.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of benzylidene derivatives or diketones.
Reduction: Formation of (2Z)-2-benzylbut-2-ene-1,4-diol.
Substitution: Formation of various substituted butene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated compounds on biological systems. Its iodine atom can be used as a radiolabel for imaging studies.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
(2Z)-2-benzylbut-2-ene-1,4-diol: Lacks the iodine atom, making it less reactive in halogenation reactions.
(2Z)-2-benzyl-3-chlorobut-2-ene-1,4-diol: Similar structure but with a chlorine atom instead of iodine, resulting in different reactivity and biological properties.
(2Z)-2-benzyl-3-bromobut-2-ene-1,4-diol: Contains a bromine atom, which has different steric and electronic effects compared to iodine.
Uniqueness: The presence of the iodine atom in (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol imparts unique reactivity and biological properties. Iodine is larger and more polarizable than chlorine or bromine, leading to stronger halogen bonding interactions and potentially different biological activities.
Properties
IUPAC Name |
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBHQKRWZKKNY-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(CO)I)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C(\CO)/I)/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
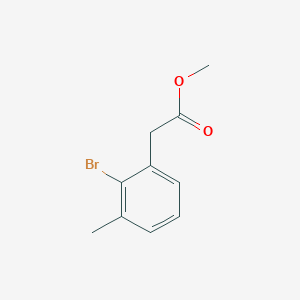
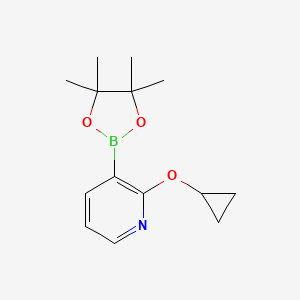
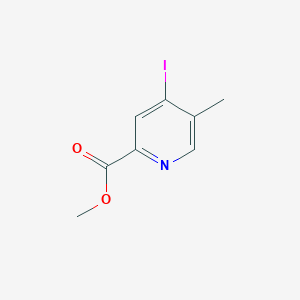
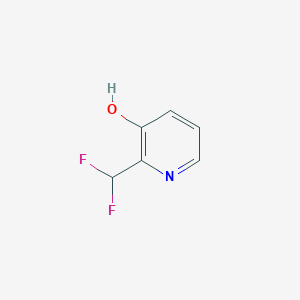
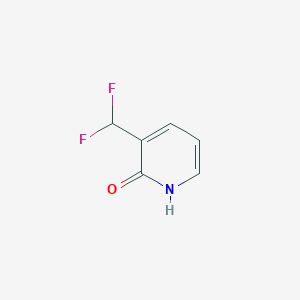
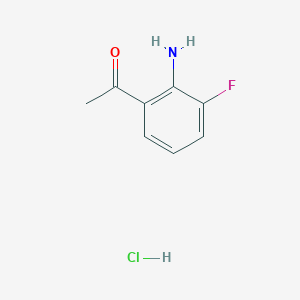
![tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8059032.png)
![tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8059038.png)
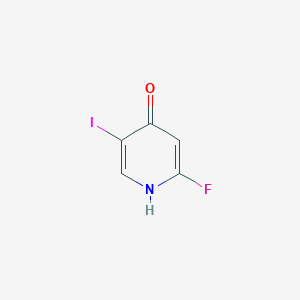
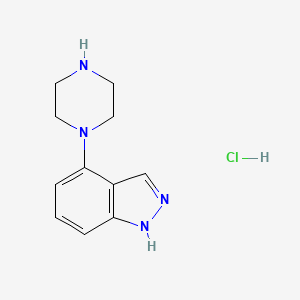
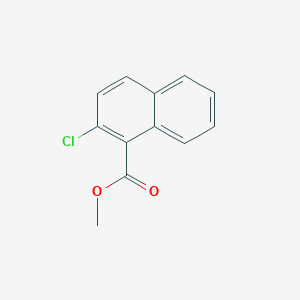
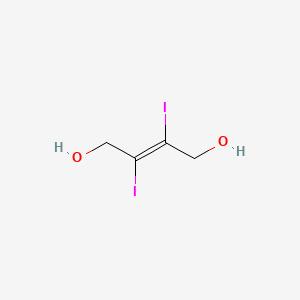
![(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol](/img/structure/B8059084.png)
![(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol](/img/structure/B8059091.png)
